molecular formula C6H10N2O4 B1654006 (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione CAS No. 20945-52-2

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Cat. No. B1654006
CAS RN: 20945-52-2
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-QWWZWVQMSA-N
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Description

“(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is a compound that has been studied for its potential anticancer properties . It is a type of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugate .


Synthesis Analysis

The compound is synthesized via a post-Ugi cascade reaction . This method is known for its efficiency and versatility, allowing for the construction of a structurally diverse compound library . The Ugi reaction is a multicomponent reaction (MCR) that is widely used in the rapid construction of highly functionalized important chemical and biomedical heterocyclic skeletons .


Molecular Structure Analysis

The molecular structure of “(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is complex, containing multiple bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 secondary amide(s) .


Chemical Reactions Analysis

The Ugi reaction is a key step in the synthesis of “(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione”. This reaction involves the use of alkynyls as Ugi inputs to induce new C–C bonds during the construction of heterocycles . The selective formation of piperazine-2,5-dione over other β and γ-lactams remains challenging and is an area of ongoing research .

Future Directions

The future directions for research on “(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” could include further exploration of its anticancer properties, particularly its efficacy against other types of cancer cells. Additionally, more research could be done to optimize the synthesis process and to explore the selective formation of piperazine-2,5-dione .

properties

IUPAC Name

(3R,6R)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487454
Record name (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20945-52-2
Record name (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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